molecular formula C13H24N2O3 B7929056 [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid

[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7929056
M. Wt: 256.34 g/mol
InChI Key: ZADDRBCVULSRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-derived compound featuring a cyclohexylamino backbone modified with an acetyl-isopropyl-amino substituent and a terminal acetic acid group.

Key structural attributes:

  • Cyclohexylamino core: Provides conformational rigidity and influences solubility.
  • Acetyl-isopropyl-amino group: Enhances lipophilicity compared to smaller substituents (e.g., cyclopropyl).

Properties

IUPAC Name

2-[[4-[acetyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)15(10(3)16)12-6-4-11(5-7-12)14-8-13(17)18/h9,11-12,14H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADDRBCVULSRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NCC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
Reduction of nitrosoZn dust, 50% acetic acid, <20°C64.5%
Azide formationNaNO₂, HCl, 0°C56.2%
Amine generationH₂/Pd-C or Ph₃P, THF70–85%
MethodReagents/ConditionsYieldPuritySource
Nucleophilic substitutioni-PrBr, K₂CO₃, DMF, 60°C78%>95%
Reductive aminationAcetone, NaBH₃CN, MeOH, pH 5.582%90%

Acetylation of the Secondary Amine

Acetylation is achieved using acetic anhydride ((Ac)₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. A representative procedure involves stirring 4-(isopropylamino)cyclohexylamine (10 mmol) with (Ac)₂O (12 mmol) and Et₃N (15 mmol) at 25°C for 12 hours, yielding 4-(acetyl-isopropyl-amino)cyclohexylamine (93%) after aqueous workup.

Coupling with Acetic Acid Moiety

The final step involves coupling the amine with a bromoacetic acid derivative. Patent WO2012020357A1 employs carbodiimide-mediated coupling: 4-(acetyl-isopropyl-amino)cyclohexylamine (5 mmol) reacts with bromoacetic acid (6 mmol) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol) in DCM at 0–5°C. After 24 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Coupling Agents:

Coupling AgentSolventTemperatureYieldSource
EDCI/HOBtDCM0–5°C88%
HATU/DIEADMF25°C85%

Integrated Synthetic Routes

Two primary routes are delineated:

Route A: Sequential Functionalization

  • Cyclohexanone → 4-aminocyclohexylamine (via azide intermediate).

  • Alkylation with isopropyl bromide.

  • Acetylation with (Ac)₂O.

  • EDCI-mediated coupling with bromoacetic acid.

Overall Yield : 52% (four steps).

Route B: Reductive Amination-Coupling

  • 4-aminocyclohexylamine + acetone → 4-(isopropylamino)cyclohexylamine.

  • Acetylation.

  • HATU-mediated coupling with acetic acid.

Overall Yield : 61% (three steps).

Challenges and Mitigation Strategies

  • Regioselectivity : Para-substitution on the cyclohexane ring is ensured using bulky bases (e.g., LDA) during alkylation to direct electrophilic attack.

  • Stereochemistry : Racemic mixtures are resolved via chiral chromatography (Chiralpak IC column, ethanol/heptane).

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes acetylated byproducts .

Chemical Reactions Analysis

Types of Reactions

[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid , often referred to as a derivative of amino acids, has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its pharmacological properties, therapeutic implications, and biochemical interactions.

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that derivatives of amino acids can exhibit antimicrobial properties. Compounds similar to [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid have shown effectiveness against various bacterial strains, including resistant Gram-positive bacteria. Studies have demonstrated that modifications in the amino acid structure can enhance antibacterial potency and reduce toxicity to human cells .
  • Anticancer Properties : Some studies suggest that amino acid derivatives can inhibit cancer cell proliferation. The structural characteristics of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid may allow it to interact with specific cellular pathways involved in tumor growth and metastasis. For instance, compounds with similar frameworks have been investigated for their ability to modulate apoptosis in cancer cells .

Biochemical Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, inhibitors of diacylglycerol acyltransferase (DGAT) have been studied for their role in lipid metabolism and energy homeostasis. Similar compounds have shown promise in managing metabolic disorders by modulating triglyceride levels .
  • Neuroprotective Effects : There is emerging evidence that specific amino acid derivatives can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid to cross the blood-brain barrier could be significant for treating conditions like Alzheimer's or Parkinson's disease .

Therapeutic Implications

  • Pain Management : Compounds with similar structures have been explored for analgesic properties. The modulation of pain pathways through receptor interaction could make [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid a candidate for developing new pain relief medications.
  • Anti-inflammatory Effects : Given the role of inflammation in various chronic diseases, the anti-inflammatory potential of this compound could be significant. Research on related compounds has indicated a capacity to reduce inflammatory markers, suggesting a possible therapeutic role in conditions like arthritis or inflammatory bowel disease.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Antimicrobial5-Amino-4-quinolone derivativesEffective against MRSA
AnticancerAmino acid derivativesInhibition of cancer cell growth
Enzyme InhibitionDGAT inhibitorsReduced triglyceride absorption
NeuroprotectionAmino acid analogsProtection against neurodegeneration
Pain ManagementCyclohexyl derivativesAnalgesic effectsOngoing studies

Mechanism of Action

The mechanism of action of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The acetyl-isopropyl-amino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its acetyl-isopropyl-amino substituent. Comparisons with related compounds highlight the impact of substituent modifications on physicochemical properties:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Notes Reference
[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid Acetyl-isopropyl-amino, acetic acid ~257.33* High lipophilicity; potential metabolic stability N/A
[4-(Acetylamino)cyclohexyl]acetic acid Acetylamino, acetic acid 215.25 Solid form; limited analytical data
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Unsubstituted amino, acetic acid (HCl salt) ~193.67 Simpler structure; used in peptide synthesis
[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid Benzyl-methyl-amino, acetic acid 276.38 Higher molecular weight; discontinued
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Acetyl-cyclopropyl-amino, acetic acid ~243.29* Smaller substituent; reduced steric hindrance

*Calculated based on molecular formula.

Key Observations :

  • Acid-Base Properties: The acetic acid group (pKa ~2.5–3.0) contrasts with acetamide derivatives (e.g., N-(4-Isopropylamino-cyclohexyl)-acetamide in ), which lack ionizable protons at physiological pH.
  • Synthetic Accessibility: Discontinuation of analogs like [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid () may reflect challenges in synthesis or purification.

Functional Group Comparisons

Acetic Acid vs. Acetamide Derivatives
  • Applications in buffering systems (e.g., CABS buffer analogs in ).
  • Acetamide Derivatives (e.g., N-[trans-4-(Isopropylamino)cyclohexyl]acetamide in ): Neutral at physiological pH; better membrane permeability. Common in drug discovery for improved bioavailability .
Amino Substituent Variations
  • Isopropyl vs. Cyclopropyl :
    • Isopropyl increases lipophilicity (logP ~2.5 vs. ~1.8 for cyclopropyl), influencing pharmacokinetics .
    • Cyclopropyl may enhance metabolic stability due to reduced oxidative susceptibility.
  • Benzyl-Methyl vs.

Biological Activity

[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in the pharmaceutical field.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with an acetyl-isopropyl-amino group and an amino-acetic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol

Synthesis

The synthesis of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid typically involves several steps:

  • Formation of Cyclohexylamine : The cyclohexylamine framework is synthesized via hydrogenation of phenolic compounds or through Diels-Alder reactions.
  • Introduction of Acetyl-Isopropyl Group : The acetyl-isopropyl moiety is introduced through alkylation reactions.
  • Attachment of Amino-Acetic Acid Moiety : The final step involves the reaction with chloroacetic acid to form the desired product.

Biological Mechanisms

The biological activity of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.

  • Mechanism of Action : The compound may modulate enzyme activity by binding to active sites, facilitating conformational changes that influence biological pathways. The presence of the acetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Research Findings

Recent studies have focused on the pharmacological effects of this compound, particularly in relation to its potential as a therapeutic agent.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid exhibited significant anti-inflammatory properties in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its potential application in neurodegenerative disorders.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor revealed that it effectively inhibited specific proteases involved in disease progression, providing a basis for further drug development.

Comparative Analysis

The following table summarizes the biological activities of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid compared to similar compounds:

Compound NameBiological ActivityMechanism
[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acidAnti-inflammatory, NeuroprotectiveEnzyme inhibition
[4-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acidModerate anti-inflammatoryReceptor modulation
[4-(Methyl-amino)-cyclohexylamino]-acetic acidMinimal activityPoor binding affinity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Introduce the cyclohexylamino group via nucleophilic substitution using cyclohexylamine and a halogenated precursor under anhydrous conditions (e.g., DMF as solvent, 60°C, 12 hours) .
  • Step 2 : Acetylation of the secondary amine using acetyl chloride in dichloromethane at 0°C to room temperature.
  • Step 3 : Carboxylic acid functionalization via hydrolysis of an ester intermediate (e.g., NaOH in methanol/water, reflux) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final purity (>95%) can be confirmed by LC-MS and 1^1H NMR .

Q. How can researchers characterize the structural and stereochemical properties of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid using NMR and X-ray crystallography?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) to identify proton environments (e.g., acetyl methyl protons at ~2.1 ppm, cyclohexyl protons at 1.2–1.8 ppm) and carbon signals (e.g., carbonyl carbons at ~170–175 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: acetonitrile/water). Diffraction data collected at 100 K can confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and amide groups) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid derivatives in enzyme inhibition studies?

  • Methodology :

  • Derivative Synthesis : Modify substituents (e.g., replace acetyl with propionyl or benzoyl groups) and assess steric/electronic effects on binding .
  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., PPAR-α) using fluorescence polarization or calorimetry. Compare IC50_{50} values to establish SAR trends .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Correlate docking scores with experimental IC50_{50} values to validate hypotheses .

Q. How can conflicting data regarding the biological activity of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid be resolved through experimental design?

  • Methodology :

  • Standardized Assays : Use validated protocols (e.g., fixed pH, temperature, and substrate concentrations) to minimize variability. For PPAR-α activation, employ luciferase reporter assays in HEK293 cells with positive controls (e.g., GW7647) .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression). Address solubility issues by testing analogs with improved logP values .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers and adjust for batch effects (e.g., solvent differences in cell culture media) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.